molecular formula C10H11Br2NO2 B12106031 4-bromo-3-(bromomethyl)-N-methoxy-N-methylbenzamide

4-bromo-3-(bromomethyl)-N-methoxy-N-methylbenzamide

Cat. No.: B12106031
M. Wt: 337.01 g/mol
InChI Key: YSJGBBYYOAKRAK-UHFFFAOYSA-N
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Description

4-bromo-3-(bromomethyl)-N-methoxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of bromine atoms at the 4 and 3 positions of the benzene ring, a bromomethyl group at the 3 position, and methoxy and methyl groups attached to the amide nitrogen. The molecular formula of this compound is C10H11Br2NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(bromomethyl)-N-methoxy-N-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a suitable benzamide precursor followed by the introduction of the bromomethyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are typically carried out in solvents such as dichloromethane or acetonitrile at controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(bromomethyl)-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to remove the bromine atoms or reduce the amide group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted benzamides with different functional groups.

    Oxidation: Formation of benzaldehydes or benzoic acids.

    Reduction: Formation of amines or dehalogenated benzamides.

Scientific Research Applications

4-bromo-3-(bromomethyl)-N-methoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.

Mechanism of Action

The mechanism of action of 4-bromo-3-(bromomethyl)-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, depending on its application. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of bromine atoms and the amide group can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(bromomethyl)-3-methoxybenzoate: Similar structure with a methoxy group and a bromomethyl group on the benzene ring.

    4-bromo-3-nitroaniline: Contains a bromine atom and a nitro group on the benzene ring.

    4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: Contains a bromine atom and a formyl group on a thiophene ring.

Uniqueness

4-bromo-3-(bromomethyl)-N-methoxy-N-methylbenzamide is unique due to the combination of bromine atoms, a bromomethyl group, and an amide group in its structure

Properties

Molecular Formula

C10H11Br2NO2

Molecular Weight

337.01 g/mol

IUPAC Name

4-bromo-3-(bromomethyl)-N-methoxy-N-methylbenzamide

InChI

InChI=1S/C10H11Br2NO2/c1-13(15-2)10(14)7-3-4-9(12)8(5-7)6-11/h3-5H,6H2,1-2H3

InChI Key

YSJGBBYYOAKRAK-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)Br)CBr)OC

Origin of Product

United States

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